molecular formula C19H14ClN3O7S B2935524 methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate CAS No. 895442-65-6

methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate

Cat. No.: B2935524
CAS No.: 895442-65-6
M. Wt: 463.85
InChI Key: LTIKLOBKDYKDPJ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring. Its structure includes a 5-chloro-2-nitrobenzoyl imino substituent and a methyl acetate functional group.

Properties

IUPAC Name

methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O7S/c1-28-17(24)9-22-13-7-14-15(30-5-4-29-14)8-16(13)31-19(22)21-18(25)11-6-10(20)2-3-12(11)23(26)27/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIKLOBKDYKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a diol and an appropriate electrophile.

    Substitution with Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-nitrobenzoyl chloride.

    Final Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or viral infections due to its potential antimicrobial properties.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The exact mechanism of action of methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with derivatives of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole scaffold. A key analogue is N-(6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide . While both compounds share the fused benzothiazole-dioxane core, their substituents differ significantly:

Property Target Compound Analogous Compound
Core Structure 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
Substituent at Position 2 5-Chloro-2-nitrobenzoyl imino group 2-Fluorobenzamide
Additional Functional Group Methyl acetate Dimethylaminoethyl
Electron Effects Strong electron-withdrawing (NO₂, Cl) Moderate electron-withdrawing (F), basic (NMe₂)

The nitro and chloro groups in the target compound likely increase electrophilicity and lipophilicity (higher calculated logP) compared to the fluorine-containing analogue. Conversely, the dimethylaminoethyl group in the analogue may enhance solubility in polar solvents and enable protonation at physiological pH, affecting bioavailability.

Biological Activity

Methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate is a complex organic compound with significant biological activity. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Structure : The compound features a benzothiazole core fused with a dioxin ring and substituted with a nitrobenzoyl group.
  • Molecular Formula : C19_{19}H14_{14}ClN3_{3}O7_{7}S
  • Molecular Weight : 463.8 g/mol
  • CAS Number : 895442-65-6

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing benzothiazole structures have shown high efficacy in inhibiting cell proliferation across various cancer cell lines.

In vitro assays demonstrated that compounds with similar structures exhibited lower IC50_{50} values in 2D cultures compared to 3D cultures. For example:

  • HCC827 Cell Line : IC50_{50} = 6.26 ± 0.33 μM (2D assay)
  • NCI-H358 Cell Line : IC50_{50} = 6.48 ± 0.11 μM (2D assay)

This suggests that the compound may be more effective in traditional culture systems than in more physiologically relevant models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed significant antibacterial activity:

  • Tested Organisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
  • Methodology : Broth microdilution testing according to CLSI guidelines.

Results indicated that certain derivatives exhibited potent antibacterial effects, which could be attributed to their ability to interfere with bacterial enzymes and cellular processes .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : The nitro group on the compound can undergo reduction within bacterial cells, forming reactive intermediates that damage DNA and other cellular components.
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial metabolism and proliferation.
  • Cellular Uptake : Its unique structure allows for efficient uptake into cells, enhancing its bioactivity.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

StudyFocusFindings
Study AAntitumor ActivityIdentified high antitumor efficacy in benzothiazole derivatives
Study BAntimicrobial TestingDemonstrated significant antibacterial effects against E. coli and S. aureus
Synthesis and MechanismDiscussed synthetic routes and proposed mechanisms of action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.